モグロシドIV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

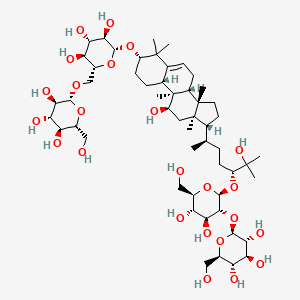

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a useful research compound. Its molecular formula is C54H92O24 and its molecular weight is 1125.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シアメノシドIとモグロシドIVの生産

This compoundは、甘味を持つ化合物であるシアメノシドIの生産に使用されます。 その生産プロセスには、固定化酵素を連続バイオリアクターで使用することが含まれます {svg_1}. β-グルコシダーゼの固定化プロセスは、グルタルアルデヒド (GA) 濃度1.5%、担体活性化時間1時間、結合酵素時間12時間で最高の相対活性を示しました {svg_2}.

甘いモグロシドの蓄積

This compoundは、シラチア・グロセノーリ果実における甘いモグロシドの蓄積に重要な役割を果たしています {svg_3}. 温度と関連する触媒条件を制御することで、UGT94-289-3を活性化し、甘いモグロシドの蓄積を促進することができます {svg_4}.

果実品質の向上

果実の熟成後処理は、苦味を持つモグロシドIIEとIIIの糖化を触媒し、4〜6個のグルコース単位を含む甘いモグロシドを形成します {svg_5}. このプロセスは、シラチア・グロセノーリ果実の品質を向上させます {svg_6}.

植物における代謝工学

This compoundは、植物の代謝工学に関与しています。 タバコとシロイヌナズナにおいて、モグロシド生合成経路が構築されました {svg_7}.

生化学分析

Biochemical Properties

Mogroside IV, like other mogrosides, consists of a mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The structure of Mogroside IV allows it to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown that β-glucosidase can be used to produce Mogroside IV .

Cellular Effects

Mogroside IV has been shown to exert numerous functions at the cellular level, including antioxidation, anti-inflammatory, and blood glucose modulation effects . These effects are likely due to its interactions with various cellular signaling pathways, gene expression mechanisms, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of Mogroside IV is complex and involves interactions with various biomolecules. For example, it can bind to enzymes such as β-glucosidase, influencing their activity . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mogroside IV can change over time. For instance, the use of a continuous bioreactor with immobilized enzymes has been shown to control the production of Mogroside IV . This suggests that Mogroside IV is stable and does not degrade significantly over time .

Metabolic Pathways

Mogroside IV is involved in various metabolic pathways. For instance, it is produced through the action of β-glucosidase on certain substrates . This suggests that Mogroside IV could interact with other enzymes and cofactors in these pathways .

特性

CAS番号 |

89590-95-4 |

|---|---|

分子式 |

C54H92O24 |

分子量 |

1125.3 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10S,11R,13R,14S,17R)-17-[(5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22?,23-,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m1/s1 |

InChIキー |

WRPAFPPCKSYACJ-ZBYJYCAASA-N |

SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

異性体SMILES |

CC(CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |

正規SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

同義語 |

Mogroside IV E |

製品の起源 |

United States |

Q1: What are the potential anti-cancer mechanisms of Mogroside IVe?

A1: Studies suggest that Mogroside IVe exerts anti-cancer effects through multiple mechanisms. In both colorectal and throat cancer models, Mogroside IVe demonstrated dose-dependent inhibition of cancer cell proliferation. [] This effect was linked to the upregulation of the tumor suppressor protein p53 and the downregulation of matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2. [] Additionally, in a mouse model of liver fibrosis, Mogroside IVe was shown to attenuate the condition and inhibit hepatic stellate cell (HSC) activation by downregulating TLR4-mediated pathways. []

Q2: Is there any evidence of Mogroside IVe impacting blood glucose levels?

A2: Yes, research indicates that Mogroside IVe, along with other triterpene glycosides from Siraitia grosvenorii, can inhibit rat intestinal maltase. [] This inhibition leads to a suppressed rise in blood glucose levels after the oral administration of maltose in rats. [] Mogroside V exhibited the strongest inhibitory effect among the tested compounds. []

Q3: How does the sweetness of Siamenoside I, another compound found in Siraitia grosvenorii, compare to other cucurbitane glycosides?

A3: Siamenoside I stands out as the sweetest compound among the identified cucurbitane glycosides from Siraitia grosvenorii. [] Its sweetness, relative to sucrose, is estimated to be 563 times greater. []

Q4: Can Mogroside IVe protect against oxidative stress?

A4: Research suggests that Mogroside IVe possesses antioxidant properties. A study demonstrated that both a Siraitia grosvenorii extract and purified 11-Oxo-Mogroside V effectively inhibited both copper-mediated and human umbilical vein endothelial cell (HUVEC)-mediated LDL oxidation in a dose-dependent manner. [] This antioxidant activity suggests a potential role in reducing the atherogenic potential of LDL. []

Q5: What is the impact of different drying methods on the content of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit?

A5: Studies comparing vacuum drying to traditional drying methods revealed that vacuum drying resulted in a significantly higher yield of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit. [] This finding suggests that vacuum drying is a more suitable processing method for preserving these bioactive compounds. []

Q6: What is the chemical structure of Mogroside IVe?

A6: While a specific molecular formula and weight for Mogroside IVe weren't provided in the provided abstracts, it is classified as a cucurbitane triterpene glycoside. [, ] Its structure is characterized by a cucurbitane skeleton with attached glucose moieties. Further research is needed to elucidate the complete structural characterization of Mogroside IVe, including spectroscopic data.

Q7: How does the maturity stage of Siraitia grosvenorii fruit affect the content of Mogroside IVe and other mogrosides?

A7: The content of Mogroside IVe and other mogrosides in Siraitia grosvenorii fruit changes dynamically during fruit maturation. [] Mogroside IIe dominates at the early stage, converting to Mogroside III between 15 to 45 days post-pollination. [] Subsequently, rapid glycosylation leads to a predominance of Mogroside V after 60 days. [] Highly glycosylated mogrosides, including Mogroside V and Siamenoside I, accumulate and stabilize from 75 to 90 days, contributing to a desirable taste profile. [] This suggests that harvesting after 75 days might be optimal for maximizing the yield of these specific compounds. []

Q8: What analytical techniques are commonly used to quantify Mogroside IVe in Siraitia grosvenorii fruit and its extracts?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely employed for analyzing Mogroside IVe and other mogrosides in Siraitia grosvenorii. [, ] Researchers often utilize ultraviolet (UV) detection at a wavelength of 203 nm or 210 nm. [, ] Additionally, more sophisticated methods like HPLC coupled with triple quadrupole mass spectrometry (LC-MS/MS) and HPLC/ESI/MS2 offer enhanced sensitivity and selectivity for both qualitative and quantitative analysis. [, ]

Q9: Are there specific challenges related to the extraction and purification of Mogroside IVe from Siraitia grosvenorii?

A9: While the provided abstracts do not elaborate on specific challenges related to Mogroside IVe extraction and purification, one study highlights the presence of agrochemicals in Siraitia grosvenorii extracts. [] This contamination necessitates the development of efficient purification methods to selectively remove agrochemicals while maximizing the yield of desired mogrosides, including Mogroside IVe. [] The study suggests using activated carbon with specific properties for this purpose. []

Q10: What are the potential applications of Mogroside IVe in the pharmaceutical and cosmetic industries?

A10: The research highlights the potential of Mogroside IVe and other Siraitia grosvenorii extracts for various applications:

- Anti-wrinkle agent: Mogroside IVe is suggested as a potential ingredient in cosmetic and pharmaceutical formulations for preventing and treating skin aging, including wrinkles and fine lines. []

- Sweetener: Siraitia grosvenorii extracts, rich in mogrosides like Mogroside IVe and Siamenoside I, are recognized as natural sweeteners due to their high sweetness intensity. [] These extracts can be incorporated into various food and beverage products as a healthier alternative to sugar. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。